molecular formula C13H14O3 B2612009 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione CAS No. 34177-53-2

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione

Cat. No.: B2612009
CAS No.: 34177-53-2
M. Wt: 218.252
InChI Key: QSHDPBIZBSOQPQ-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione is a substituted oxolane (tetrahydrofuran) derivative featuring a 2,5-dione functional group and a 4-isopropylphenyl substituent at the 3-position of the oxolane ring.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)oxolane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(2)9-3-5-10(6-4-9)11-7-12(14)16-13(11)15/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHDPBIZBSOQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione typically involves the reaction of 4-isopropylbenzaldehyde with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione with two structurally related compounds: 3-(prop-2-yn-1-yl)oxolane-2,5-dione () and 3-(4-Chlorophenyl)oxolane-2,5-dione (). Key differences arise from their substituents, molecular weights, and inferred physicochemical properties.

Property This compound 3-(prop-2-yn-1-yl)oxolane-2,5-dione 3-(4-Chlorophenyl)oxolane-2,5-dione
CAS No. Not available 98550-42-6 776-52-3
Molecular Formula C₁₃H₁₄O₃ (inferred) C₁₈H₂₂N₂O₅S C₁₀H₇ClO₃
Molecular Weight (g/mol) 218.24 (calculated) 378.45 210.61
Substituent 4-Isopropylphenyl Propargyl group 4-Chlorophenyl
Key Functional Groups Oxolane-2,5-dione, isopropyl Oxolane-2,5-dione, propargyl, sulfonylaniline Oxolane-2,5-dione, chlorophenyl
Polarity/Solubility Moderate lipophilicity High polarity (sulfonyl, morpholinyl groups) Low polarity (Cl substituent)
Reactivity Steric hindrance from isopropyl Propargyl enables click chemistry Electron-withdrawing Cl enhances electrophilicity

Structural and Functional Analysis

3-(prop-2-yn-1-yl)oxolane-2,5-dione: The propargyl group offers opportunities for click chemistry (e.g., azide-alkyne cycloaddition), while the sulfonylaniline moiety introduces hydrogen-bonding capacity and acidity .

Physicochemical Properties :

  • The isopropyl derivative’s calculated molecular weight (218.24 g/mol) is intermediate between the propargyl (378.45 g/mol) and chlorophenyl (210.61 g/mol) analogs. Its moderate lipophilicity (logP ~2–3 estimated) contrasts with the highly polar propargyl compound (logP <0 due to sulfonyl/morpholinyl groups) and the chlorophenyl derivative (logP ~1.5–2) .

Potential Applications: The propargyl-substituted compound () is marketed by American Elements for life sciences, suggesting applications in bioconjugation or polymer chemistry . The chlorophenyl analog () may serve as a precursor in agrochemicals or pharmaceuticals due to its electrophilic reactivity . The isopropyl-substituted compound could be explored for drug delivery or hydrophobic material synthesis, leveraging its balance of lipophilicity and steric effects.

Biological Activity

3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆O₂, with a molecular weight of 248.27 g/mol. The compound features a five-membered cyclic ether (oxolane) with two carbonyl groups at positions 2 and 5, contributing to its reactivity and biological activity. Its structure allows for various chemical reactions, including nucleophilic additions and electrophilic substitutions, enhancing its potential applications in drug development and organic synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Mechanistic studies suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, impacting signaling pathways associated with inflammation and pain.
  • Receptor Modulation : It could modulate the activity of receptors linked to pain perception and inflammatory responses .

Case Studies

  • Anticonvulsant Activity : A study reported the synthesis of analogs related to oxolane derivatives, highlighting their anticonvulsant properties in animal models. The results indicated that modifications to the oxolane structure could enhance efficacy against seizures .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments on neuroblastoma SH-SY5Y cells revealed that certain derivatives of the compound exhibited protective effects on cell viability while also demonstrating anti-inflammatory activity in models of induced inflammation .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX/LOX enzymes
AnticonvulsantModulation of neuronal excitability
CytotoxicityProtective effects on neuroblastoma cells

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